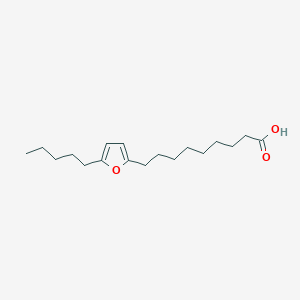

9-(5-Pentylfuran-2-yl)nonanoic acid

Beschreibung

Overview of Furan (B31954) Fatty Acids (FuFAs) as a Class of Bioactive Lipids

Furan fatty acids (FuFAs) are a unique group of lipids characterized by the presence of a furan ring within the fatty acyl chain. nih.gov These compounds are considered minor yet significant bioactive components found in a variety of foods. mdpi.com While fish and shellfish are primary sources, FuFAs are also present in dairy products, butter, wheat, rice, vegetables, and fruits. mdpi.com

The biological significance of FuFAs stems from their potent antioxidant and anti-inflammatory properties. nih.gov The furan ring structure enables them to act as powerful radical scavengers, thereby protecting polyunsaturated fatty acids (PUFAs) from oxidation. mdpi.comwikipedia.org This antioxidant capacity is a key aspect of their bioactivity. mdpi.com Research has also pointed to potential insulin-sensitizing effects and benefits for metabolic health, suggesting a role that may extend beyond that of well-known omega-3 fatty acids. nih.govmdpi.com FuFAs are involved in various physiological processes and can be formed through both enzymatic and non-enzymatic pathways. mdpi.com Their metabolic products, known as urofuran acids, can be detected in human urine. wikipedia.org

Nomenclature and Structural Elucidation of 2-Furannonanoic acid, 5-pentyl-

The compound 2-Furannonanoic acid, 5-pentyl- is a specific type of furan fatty acid. Its chemical structure consists of a nine-carbon nonanoic acid chain attached to the second position of a furan ring, which itself has a five-carbon pentyl group at the fifth position. The systematic IUPAC name for this compound is 9-(5-pentylfuran-2-yl)nonanoic acid. chemspider.com

The molecular formula for 2-Furannonanoic acid, 5-pentyl- is C₁₈H₃₀O₃, and it has a molecular weight of approximately 294.4 g/mol . biomol.comvulcanchem.com The structure contains a hydrophobic hydrocarbon tail and a polar carboxylic acid group, making it sparingly soluble in water but soluble in organic solvents like ethanol. vulcanchem.com

Interactive Data Table: Chemical Properties of 2-Furannonanoic acid, 5-pentyl-

| Property | Value |

| Molecular Formula | C₁₈H₃₀O₃ |

| Molecular Weight | 294.43 g/mol |

| IUPAC Name | This compound |

| CAS Number | 4179-43-5 |

Note: The data in this table is compiled from sources chemspider.combiomol.comlarodan.com.

This compound is known by several synonyms in scientific literature and chemical databases, which can lead to some complexity in its identification. One of the most common synonyms is 10,13-Epoxy-10,12-octadecadienoic acid . chemspider.combiomol.com This name describes the furan ring as an epoxy bridge on an octadecadienoic acid backbone. Other synonyms include 9-(5-Pentyl-2-furyl)nonanoic acid and simply 10,12-furan-FA. chemspider.combiomol.com In some contexts, it is referred to by shorthand notations such as 9F5 .

Interactive Data Table: Synonyms and Identifiers for 2-Furannonanoic acid, 5-pentyl-

| Type | Identifier |

| Synonym | 10,13-Epoxy-10,12-octadecadienoic acid |

| Synonym | 9-(5-Pentyl-2-furyl)nonanoic acid |

| Synonym | 10,12-furan-FA |

| Abbreviation | 9F5 |

| CAS Number | 4179-43-5 |

Note: The data in this table is compiled from sources chemspider.combiomol.com.

Historical Context and Research Evolution of Furan Fatty Acids

The discovery of furan fatty acids dates back to 1966, when they were first reported as components of the oil from Exocarpus cupressiformis seeds. wikipedia.org However, it was later determined that the FuFAs in this initial study were actually artifacts formed during the chemical analysis process through the oxidation of hydroxy fatty acids. wikipedia.org

The first confirmed identification of naturally occurring FuFAs was in 1974 by Robert L. Glass and his team, who detected these compounds in pike using gas chromatography-mass spectrometry (GC-MS). wikipedia.org This marked the beginning of research into the natural occurrence and biological roles of these lipids.

Early research focused on identifying and quantifying FuFAs in various natural sources, particularly in the liver fat of fish and in crustaceans. wikipedia.org Over time, the focus of research has shifted towards understanding their biological functions. A significant area of investigation has been their role as antioxidants. utuvolter.fi More recent studies have begun to explore their effects on metabolic pathways, including their potential as anti-inflammatory agents and their influence on lipid metabolism. nih.govutuvolter.fi The development of methods for the chemical synthesis of FuFAs has been crucial for enabling more detailed biological studies. utuvolter.fi

Eigenschaften

IUPAC Name |

9-(5-pentylfuran-2-yl)nonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-8-11-16-14-15-17(21-16)12-9-6-4-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTONYHCPUUWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(O1)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705941 | |

| Record name | 9-(5-Pentylfuran-2-yl)nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4179-43-5 | |

| Record name | 9-(5-Pentylfuran-2-yl)nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogenesis of 2 Furannonanoic Acid, 5 Pentyl

Biosynthetic Pathways and Precursors in Biological Systems

The synthesis of FuFAs involves the modification of existing fatty acid chains, incorporating an oxygen atom to form the characteristic furan (B31954) ring. nih.gov While the precise pathway for every FuFA is not universally identical, research in bacteria has illuminated a model for how these molecules are constructed.

The biosynthesis of furan fatty acids is intrinsically linked to the metabolism of common polyunsaturated fatty acids. science.gov It is suggested that the pentyl side chain characteristic of compounds like 2-Furannonanoic acid, 5-pentyl-, is derived from linoleic acid, an 18-carbon fatty acid. jocpr.com

Detailed studies in the bacteria Rhodobacter sphaeroides and Rhodopseudomonas palustris have deciphered the pathway for a closely related monomethylated FuFA, known as 9M5-FuFA (methyl 9-(3-methyl-5-pentylfuran-2-yl) nonanoate). nih.gov This pathway serves as a valuable model for understanding FuFA biogenesis. It begins not with linoleic acid, but with another 18-carbon unsaturated fatty acid, cis-vaccenic acid, which is already present in bacterial phospholipids (B1166683). nih.govfrontiersin.org A series of enzymatic steps, including methylation, desaturation, and an oxygen-dependent cyclization, convert this precursor into the final furan-containing product. nih.gov The oxygen atom incorporated into the furan ring is derived directly from molecular oxygen (O2). nih.govfrontiersin.org This entire process occurs on pre-existing fatty acid chains within phospholipids. nih.gov

Table 1: Key Enzymes and Intermediates in the Biosynthesis of 9M5-FuFA This table outlines the bacterial biosynthetic pathway for a monomethylated furan fatty acid, which serves as a model for FuFA synthesis.

| Step | Precursor | Enzyme | Product | Function |

|---|---|---|---|---|

| 1 | cis-Vaccenic acid (18:1) | UfaM (Methylase) | 11-Methyl-12-trans-octadecenoic acid (11Me-12t-18:1) | Adds a methyl group from SAM. nih.govfrontiersin.org |

| 2 | 11Me-12t-18:1 | UfaD (Desaturase) | 11-Methyl-10-trans,12-trans-octadecadienoic acid (11Me-10t,12t-18:2) | Introduces a second double bond. nih.gov |

| 3 | 11Me-10t,12t-18:2 | UfaO (Monooxygenase) | 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid (9M5-FuFA) | Incorporates oxygen to form the furan ring. nih.gov |

In the case of methylated FuFAs, the methyl groups are contributed by S-adenosylmethionine (SAM). jocpr.comfrontiersin.org The biosynthesis of 9M5-FuFA in bacteria clearly demonstrates this mechanism. The first step is catalyzed by a SAM-dependent fatty acyl methylase called UfaM, which transfers a methyl group from SAM to the cis-vaccenic acid precursor. nih.govfrontiersin.org

Furthermore, in bacteria that produce dimethylated FuFAs, a second SAM-dependent methylase, named FufM, has been identified. nih.govjocpr.com This enzyme acts on the fully formed monomethyl FuFA (9M5-FuFA) to add a second methyl group directly onto the furan ring, converting it to 9D5-FuFA. nih.govjocpr.com These findings confirm that SAM is the essential methyl donor for the synthesis of this class of modified fatty acids. nih.gov

Distribution in Diverse Biological Matrices

2-Furannonanoic acid, 5-pentyl- and its relatives are distributed across a wide range of biological systems, indicating their integration into various food webs.

Furan fatty acids are produced by algae and are commonly found in marine organisms. science.govjocpr.com They are particularly noted to accumulate in the liver fat of fish and in crustaceans. science.gov Specifically, 2-Furannonanoic acid, 5-pentyl- has been identified in carp, where it is often incorporated into phospholipids and cholesterol esters. hkbu.edu.hk Their presence in these organisms is attributed to the consumption of FuFA-producing algae. science.gov

FuFAs are also synthesized by some terrestrial plants. science.gov The first, albeit later disputed, detection of a FuFA was in the seed oil of the plant Exocarpus cupressiformis. science.gov More recently, a metabolomic analysis of Cissus incisa leaves identified the presence of a related compound, 3-Methyl-5-pentyl-2-furannonanoic acid. botanyjournals.com However, a review of the phytochemicals identified in extracts from Euphorbia hirta Linn does not show the presence of 2-Furannonanoic acid, 5-pentyl- or other furan fatty acids.

Table 2: Occurrence of 2-Furannonanoic acid, 5-pentyl- and Related FuFAs

| Organism/Matrix | Compound Identified | Biological Kingdom |

|---|---|---|

| Carp | 2-Furannonanoic acid, 5-pentyl- hkbu.edu.hk | Animalia |

| Fish (general) | Furan fatty acids science.gov | Animalia |

| Crustaceans | Furan fatty acids science.gov | Animalia |

| Algae | Furan fatty acids science.govjocpr.com | Protista/Plantae |

| Cissus incisa (leaves) | 3-Methyl-5-pentyl-2-furannonanoic acid botanyjournals.com | Plantae |

| Rhodobacter sphaeroides | 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid nih.govfrontiersin.org | Bacteria |

Certain bacteria are capable of synthesizing FuFAs. mdpi.com The photosynthetic bacteria Rhodobacter sphaeroides and Rhodopseudomonas palustris have been shown to produce methylated furan fatty acids with a pentyl side chain. nih.gov The discovery of the complete biosynthetic pathway in these organisms provided the first definitive genetic and biochemical evidence for how these compounds are made. nih.govfrontiersin.org Homologues of the enzymes responsible for this synthesis are present across the bacterial phylogeny, suggesting that the capacity to produce FuFAs may be widespread among microorganisms. nih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| 2-Furannonanoic acid, 5-pentyl- | 9F5 |

| Linoleic acid | - |

| cis-Vaccenic acid | 18:1 (11Z) |

| 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid | 9M5-FuFA |

| methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl) nonanoate | 9D5-FuFA |

| 11-Methyl-12-trans-octadecenoic acid | 11Me-12t-18:1 |

| 11-Methyl-10-trans,12-trans-octadecadienoic acid | 11Me-10t,12t-18:2 |

| S-Adenosylmethionine | SAM |

Incorporation into Animal Tissues (e.g., phospholipids and cholesterol esters in fish and mammals)

Upon consumption of organisms rich in furan fatty acids, animals absorb and incorporate these compounds into their own tissues. wikipedia.orgnih.gov Research has demonstrated that fish and mammals integrate furan fatty acids, including those with structures similar to 2-Furannonanoic acid, 5-pentyl-, into complex lipids. wikipedia.orgnih.gov Specifically, they are found esterified within phospholipids and cholesterol esters. wikipedia.orgnih.govnih.gov

In fish, the distribution of furan fatty acids can vary between different lipid fractions and organs. For instance, in the liver lipids of male freshwater fish, furan fatty acids have been identified in cholesterol esters, triglycerides, and phospholipids, with concentrations often being highest in the cholesteryl esters. nih.gov The accumulation of these fatty acids from the diet underscores their bioavailability and metabolic integration into animal lipid pools. wikipedia.orgnih.gov

Table 1: Incorporation of Furan Fatty Acids in Animal Tissues

| Tissue/Lipid Fraction | Finding | References |

|---|---|---|

| Fish and Mammalian Tissues | Furan fatty acids are consumed through diet and incorporated into phospholipids and cholesterol esters. | wikipedia.orgnih.gov |

| Freshwater Fish (Male) | Furan fatty acids are found in liver lipids, specifically in cholesteryl esters, triglycerides, and phospholipids. | nih.gov |

| Human Blood | The total furan fatty acid content is approximately 50 ng/mL. | wikipedia.org |

Environmental and Food Matrix Presence

The presence of 2-Furannonanoic acid, 5-pentyl- and related furan fatty acids is not limited to their biological origins. They are also detectable in various food products, often as a result of both natural accumulation and formation during processing.

Detection in Dietary Sources (e.g., fish, grains, fish oils, butter, vegetable oils)

As animals accumulate furan fatty acids from their diet, food products derived from these animals, such as fish and butter, are known to contain these compounds. wikipedia.org Fish and fish oils are particularly recognized as significant dietary sources of furan fatty acids. nih.gov The presence of these compounds has also been confirmed in butter. wikipedia.org

While specific quantitative data for 2-Furannonanoic acid, 5-pentyl- across a wide range of grains and vegetable oils is not extensively detailed in readily available literature, the general occurrence of furan fatty acids in lipid-containing foods is acknowledged.

Table 2: Detection of Furan Fatty Acids in Dietary Sources

| Dietary Source | Presence of Furan Fatty Acids | References |

|---|---|---|

| Fish | Confirmed presence. | wikipedia.orgnih.govnih.gov |

| Fish Oils | Confirmed presence. | nih.gov |

| Butter | Confirmed presence. | wikipedia.org |

| Grains | Potential presence due to lipid content. |

| Vegetable Oils | Potential presence, especially after heating. | |

Formation as High-Temperature Degradation Products in Lipids (e.g., oleic and linoleic acid)

Beyond their natural biogenesis, furan fatty acids can also be formed through the chemical degradation of other lipids, particularly under conditions of high temperature. The oxidation of polyunsaturated fatty acids is a key pathway for their formation.

Research has identified linoleic acid as a significant precursor to the formation of furan fatty acids with a pentyl side chain. nih.gov The autoxidation of linoleic acid can lead to the formation of compounds like 2-pentylfuran, a closely related structure. The process involves the formation of hydroperoxides which then undergo cyclization to form the furan ring. While the direct formation from oleic acid is less specifically documented, the broader context of lipid peroxidation suggests that various unsaturated fatty acids can contribute to the generation of furan compounds during thermal processing.

Table 3: Formation of Furan Fatty Acids from Lipid Degradation

| Precursor Lipid | Formation Pathway | Resulting Compound Class | References |

|---|---|---|---|

| Linoleic Acid | Biogenetic precursor and autoxidation at high temperatures. | Furan fatty acids with a pentyl side chain. | nih.gov |

| Oleic Acid | General lipid peroxidation at high temperatures. | Potential for furan compound formation. | |

Metabolic Fates and Physiological Roles of Furan Fatty Acids, with Emphasis on 2 Furannonanoic Acid, 5 Pentyl

Endogenous Metabolism and Catabolism

Once ingested, furan (B31954) fatty acids are incorporated into complex lipids like phospholipids (B1166683) and cholesterol esters and undergo specific metabolic transformations. nih.govnih.gov Unlike many common fatty acids, they are not completely broken down for energy but are instead converted into characteristic metabolites that are then excreted.

Catabolic Pathways Leading to Dibasic Urofuran Acid Excretion

The primary catabolic fate of furan fatty acids in the body is their conversion into dibasic urofuran acids, which are subsequently eliminated in the urine. nih.govnih.gov This metabolic process involves a series of oxidative reactions.

Research in rat models fed with a mixture of furan fatty acids, including those with a pentyl side chain, has elucidated the key steps in this pathway. The initial phase involves the beta-oxidation of the carboxylic acid side chain (the "proximal chain"). This process, however, is incomplete and typically halts when the chain is shortened to three carbon atoms from the furan ring. nih.gov

Following this, the terminal alkyl group (the pentyl side chain in the case of 2-Furannonanoic acid, 5-pentyl-) undergoes omega-oxidation. This introduces a hydroxyl group at the terminal carbon, which is then further oxidized to a carboxylic acid. Subsequent alpha-oxidation can then shorten this newly formed dicarboxylic chain. nih.gov The resulting water-soluble, dibasic urofuran acids are the primary urinary metabolites of dietary furan fatty acids. nih.govnih.gov Studies have shown a direct correlation between the dietary intake of furan fatty acids with a pentyl side chain and the urinary excretion of these corresponding pentyl urofuran acids, confirming that these metabolites originate from dietary sources rather than endogenous synthesis in humans. uthscsa.edu

Table 1: Catabolic Steps of Furan Fatty Acids

| Step | Description | Location of Oxidation | Resulting Structure |

|---|---|---|---|

| 1. Beta-Oxidation | The carboxylic acid side chain is shortened. | Proximal (acid) chain | Chain shortened to 3 carbons from the furan ring. |

| 2. Omega-Oxidation | The terminal alkyl side chain is oxidized. | Distal (alkyl) chain | A second carboxylic acid group is formed. |

| 3. Excretion | The resulting dibasic urofuran acids are eliminated. | - | Excreted in urine. |

Antioxidant Mechanisms and Radical Scavenging Activity

A defining characteristic of furan fatty acids is their potent antioxidant activity. The furan ring is highly reactive towards free radicals, enabling these molecules to protect cells and other lipids from oxidative damage. nih.govpnas.org

Direct Scavenging of Hydroxyl and Peroxyl Radicals by Furan Fatty Acids

Furan fatty acids are exceptionally effective scavengers of highly reactive oxygen species (ROS), particularly hydroxyl (•OH) and peroxyl (ROO•) radicals. nih.govnih.gov The furan moiety readily reacts with these radicals, effectively neutralizing them and terminating damaging chain reactions. nih.govnih.gov

The reaction with hydroxyl radicals is particularly rapid. Studies using electron spin resonance (ESR) spin trapping techniques have demonstrated that furan fatty acids react with hydroxyl radicals at a rate that is nearly diffusion-controlled (approximately 1.7 x 10¹⁰ M⁻¹ s⁻¹). scilit.com This rate is comparable to or higher than that of well-known hydroxyl radical scavengers like mannitol (B672) and ethanol, highlighting the potency of furan fatty acids in this protective role. scilit.com When a furan fatty acid traps radicals, it is converted into an unstable dioxoenoic acid derivative. nih.gov This scavenging ability is considered a primary biological function of these compounds. nih.gov

Protective Role of 5-pentyl-2-furannonanoic acid in Preventing Lipid Peroxidation

The compound 2-Furannonanoic acid, 5-pentyl-, plays a significant role in preventing lipid peroxidation, the process by which oxidants damage lipids, especially polyunsaturated fatty acids (PUFAs). nih.gov This is a critical function, as PUFAs are essential components of cell membranes and are highly susceptible to oxidative attack.

By efficiently scavenging the free radicals that initiate and propagate lipid peroxidation, 2-Furannonanoic acid, 5-pentyl- helps to maintain the integrity and stability of cell membranes. nih.gov This protective effect is particularly important in tissues rich in PUFAs, such as those found in fish, where this furan fatty acid helps stabilize omega-3 fatty acids. Its ability to inhibit the chain reactions of lipid peroxidation makes it a disproportionately important antioxidant despite often being a minor component of the total lipid fraction. nih.gov

Capacity of Related Furan Fatty Acids (e.g., 3,4-dimethyl-5-pentyl-2-furannonanoic acid) to Mitigate Oxidative Stress

Other furan fatty acids with similar structures also exhibit robust antioxidant capabilities. For instance, 3,4-dimethyl-5-pentyl-2-furantridecanoic acid is recognized as an excellent antioxidant and radical scavenger that is vital in preventing the peroxidation of lipids.

The presence of methyl groups on the furan ring, as seen in mono- and dimethylated FuFAs, contributes to their function in protecting cells from the damaging effects of oxidative agents. Research on photosynthetic bacteria has shown that a 19-carbon furan-containing fatty acid, which also possesses a pentyl group, is crucial for scavenging singlet oxygen (¹O₂), a highly reactive oxygen species generated during photosynthesis. The accumulation of this furan fatty acid increases in response to singlet oxygen stress, and its turnover in the presence of this oxidant demonstrates its direct role in mitigating oxidative damage within the cell membrane.

Table 2: Radical Scavenging Properties of Furan Fatty Acids

| Furan Fatty Acid Type | Target Radical/Stressor | Mechanism | Reference |

|---|---|---|---|

| General Furan Fatty Acids | Hydroxyl (•OH) Radicals | Direct scavenging at a near diffusion-controlled rate. | scilit.com |

| General Furan Fatty Acids | Peroxyl (ROO•) Radicals | Reaction to form unstable dioxoenes. | nih.gov |

| 2-Furannonanoic acid, 5-pentyl- | Free radicals causing lipid peroxidation | Inhibition of peroxidation chain reactions. | nih.gov |

| 19-Carbon FuFA (bacterial) | Singlet Oxygen (¹O₂) | Acts as a membrane-bound scavenger. |

Modulation of Endogenous Metabolic Pathways

Beyond their direct antioxidant effects, furan fatty acids and their metabolites can influence endogenous metabolic pathways, acting as signaling molecules. Evidence suggests they play a role in lipid and glucose metabolism, potentially through interactions with key metabolic receptors.

Furan fatty acids are implicated as second messengers in cellular pathways that protect against oxidative damage. nih.gov This suggests they do more than simply neutralize threats; they may also activate cellular defense and repair systems. Research on a related furan fatty acid known as 9M5 has shown that it can act as a partial ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a critical transcription factor that regulates adipogenesis (fat cell formation) and lipid metabolism. By binding to and partially activating this receptor, the furan fatty acid was found to enhance adipogenesis in cell culture. Furthermore, supplementation with furan fatty acids in obese mice was shown to reverse hepatic steatosis (fatty liver), indicating a significant impact on lipid homeostasis.

Moreover, a major metabolite of furan fatty acids, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has been identified as a potential biomarker related to metabolic disease. Elevated levels of CMPF have been observed in individuals who progress from prediabetes to type 2 diabetes, suggesting a link between furan fatty acid metabolism and the regulation of glucose homeostasis.

Interaction with Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptors (PPARs))

Furan fatty acids have been shown to interact with nuclear receptors, which are key regulators of gene expression involved in numerous physiological processes. One of the most studied of these is the peroxisome proliferator-activated receptor gamma (PPARγ).

A study using a 3T3-L1 cell model, a common model for studying adipocyte differentiation, investigated the effects of the furan fatty acid 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid (9M5). nih.govdntb.gov.ua The research demonstrated that 9M5 acts as a partial ligand for PPARγ. nih.govdntb.gov.ua This interaction is significant as PPARγ is a master regulator of adipogenesis, the process of fat cell formation. The study found that 9M5, by activating a PPARγ-responsive reporter gene, enhances adipogenesis in these cells. nih.govdntb.gov.ua When 3T3-L1 preadipocytes were incubated with 9M5, there was a notable increase in the protein expression of PPARγ itself, along with other key adipogenic markers such as CCAAT/enhancer-binding protein alpha (C/EBPα), fatty acid-binding protein 4 (FABP4), and adiponectin. nih.govdntb.gov.ua This suggests that furan fatty acids can directly influence gene expression and cellular differentiation through their interaction with PPARγ. nih.govdntb.gov.ua

Table 1: Effect of Furan Fatty Acid 9M5 on Adipogenic Protein Expression in 3T3-L1 Cells

| Protein | Function in Adipogenesis | Observed Effect of 9M5 |

| PPARγ | Master regulator of adipocyte differentiation | Increased expression |

| C/EBPα | Key transcription factor in adipogenesis | Increased expression |

| FABP4 | Fatty acid transport and metabolism in adipocytes | Increased expression |

| Adiponectin | Adipokine involved in glucose regulation and fatty acid oxidation | Increased expression |

Involvement in Lipid Metabolism Regulation in Animal Models

The interaction of furan fatty acids with nuclear receptors like PPARγ translates to significant effects on lipid metabolism at the whole-organism level, as demonstrated in animal models.

In a study involving obese mice fed a high-fat, high-sucrose diet, supplementation with a furan fatty acid known as FuFA-F2 for four weeks was shown to completely reverse hepatic steatosis, or fatty liver. cirad.frumontpellier.frresearchgate.netcirad.frnih.gov Analysis of liver tissue through RNA sequencing revealed that FuFA-F2 supplementation partially corrected the gene expression patterns induced by the unhealthy diet. cirad.frumontpellier.frnih.gov Specifically, it favorably altered the expression of several genes known to be involved in the development of fatty liver, including Pcsk9, Stard4, Insig1, and Sulf2. cirad.frumontpellier.frnih.gov

Furthermore, the metabolic product of furan fatty acids, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has also been studied for its effects on lipid metabolism. In mice with diet-induced fatty liver, CMPF treatment was found to prevent and even reverse the condition. nih.govresearchgate.net Mechanistically, CMPF acts as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov This inhibition leads to an increase in fatty acid oxidation and the production of fibroblast growth factor 21 (FGF21), a hormone with potent metabolic regulatory effects. nih.gov This cascade of events helps to protect against the accumulation of liver lipids and the development of hepatic insulin (B600854) resistance. nih.govresearchgate.net

Influence on Inflammatory and Immune Responses in Animal Models

Beyond their role in metabolism, furan fatty acids have demonstrated significant immunomodulatory and anti-inflammatory properties in various animal models.

Attenuation of Inflammation

Research has highlighted the potent anti-inflammatory effects of furan fatty acids. In a rat model of adjuvant-induced arthritis, a semi-synthetic furan fatty acid ethyl ester exhibited more potent anti-inflammatory activity than eicosapentaenoic acid (EPA), a well-known anti-inflammatory omega-3 fatty acid. pnas.orgnih.govpnas.orgresearchgate.net The study showed a dose-dependent suppression of paw swelling in the rats treated with the furan fatty acid ester, with a 10 mg/kg dose resulting in a 74% reduction in swelling. pnas.org

The anti-inflammatory properties of furan fatty acids have also been linked to lipid extracts from the New Zealand green-lipped mussel (Perna canaliculus), which have been observed to have anti-inflammatory effects in animal models. pnas.orgnih.govpnas.orgresearchgate.net These extracts have been found to contain furan fatty acids, suggesting that these compounds contribute to the mussel's anti-inflammatory profile. pnas.orgnih.govpnas.orgresearchgate.net

Relationship with Inflammatory Cell Infiltration and Leukotriene B4 Production

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammation by attracting and activating immune cells, particularly neutrophils, to sites of tissue injury. The receptors for LTB4 are therefore a key target for anti-inflammatory therapies. patsnap.com Antagonists of the LTB4 receptor can effectively block the inflammatory cascade by preventing the recruitment of these inflammatory cells. patsnap.com

While direct studies on 2-Furannonanoic acid, 5-pentyl- and LTB4 are limited, research on essential fatty acids has shown that they can act as antagonists of the LTB4 receptor. nih.gov A study evaluating a range of fatty acids found that those with two or more sites of unsaturation and chain lengths of 18-22 carbons were effective inhibitors of LTB4 binding to its receptor on pig neutrophils. nih.gov This suggests a potential mechanism by which certain fatty acids, possibly including furan fatty acids, could exert their anti-inflammatory effects by interfering with LTB4 signaling and subsequent inflammatory cell infiltration.

Induction of Neutrophil Extracellular Traps (NETosis) by Furan Fatty Acids

Neutrophil extracellular traps (NETs) are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. This process is known as NETosis. While beneficial in fighting infection, excessive NETosis can contribute to tissue damage in inflammatory conditions.

Interestingly, a specific furanoid fatty acid, F6, has been shown to be a potent inducer of NETosis in human neutrophils. nih.govnih.gov This effect was found to be unique when compared to common C16 and C18 fatty acids. nih.gov The study revealed that F6 induces a rapid form of NETosis that involves the production of reactive oxygen species (ROS) through both NADPH oxidase (NOX) and mitochondrial pathways. nih.gov This distinct mechanism of NETosis induction highlights a specific interaction between this furan fatty acid and neutrophils, which could have implications for both host defense and the pathology of inflammatory diseases.

Role in Host-Microbiota Metabolic Interactions

The gut microbiota plays a crucial role in metabolizing dietary components that are indigestible by the host, including certain fatty acids. nih.govnih.gov The metabolites produced by the gut microbiota can have profound effects on host physiology, including immune and inflammatory responses. nih.govyoutube.com

It is speculated that the conversion of furan fatty acids into their metabolites, such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), may be a result of microbial activity in the gut. uthscsa.edu While animals are not able to synthesize furan fatty acids themselves, they can acquire them from their diet, particularly from plant and algae sources. These furan fatty acids are then incorporated into the body's lipids. The subsequent metabolism of these compounds into molecules like CMPF, which has its own distinct biological activities, points to a complex interplay between dietary furan fatty acids, the gut microbiota, and host metabolism. The short-chain fatty acids produced by gut bacteria from dietary fiber are known to have anti-inflammatory effects, and it is plausible that furan fatty acids and their microbial metabolites are also involved in this host-microbiota communication network. nih.govyoutube.com

Impact on Intestinal Microbial Structure and Serum Metabolome in Animal Models

The interplay between dietary components, the gut microbiota, and host metabolism is a critical area of health research. Furan fatty acids, as bioactive dietary lipids, are thought to influence this complex relationship.

In animal models, dietary fatty acids have been shown to shape the composition of the gut microbiota. nih.gov For instance, different ratios of n-6 to n-3 polyunsaturated fatty acids in the diets of pigs have been demonstrated to alter the microbial communities in the intestine. nih.gov While direct studies on 2-Furannonanoic acid, 5-pentyl- are limited, research on the broader class of furan fatty acids suggests they can influence the host's metabolic profile. Supplementation with a specific furan fatty acid, referred to as FuFA-F2, in obese mice has been shown to reverse hepatic steatosis and improve body composition. cirad.frscilit.com These effects are often linked to changes in the serum metabolome, including alterations in lipid and glucose metabolism. cirad.frnih.gov

A major metabolite of furan fatty acids found in human serum is 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF). uthscsa.edu The formation of CMPF is speculated to involve the activity of the gut microbiome, highlighting a potential pathway through which dietary FuFAs can impact the host's systemic metabolism. uthscsa.edunih.gov Studies have shown that plasma levels of CMPF increase with the consumption of fish or fish oil, which are known sources of furan fatty acids. uthscsa.edu

The table below summarizes findings from a study on obese mice supplemented with a furan fatty acid (FuFA-F2), demonstrating its impact on key metabolic parameters.

| Parameter | Control (Obese) | FuFA-F2 Supplemented (Obese) | p-value |

| Body Weight (g) | 45.2 ± 1.1 | 41.5 ± 0.8 | < 0.05 |

| Fat Mass (g) | 20.1 ± 0.9 | 16.8 ± 0.7 | < 0.01 |

| Lean Mass (g) | 22.5 ± 0.4 | 24.1 ± 0.5 | < 0.05 |

| Liver Weight (g) | 2.1 ± 0.1 | 1.6 ± 0.1 | < 0.01 |

| Hepatic Triglycerides (mg/g) | 152.3 ± 15.6 | 85.7 ± 10.2 | < 0.001 |

| Data adapted from a study on the effects of FuFA-F2 supplementation in a diet-induced obesity mouse model. cirad.frnih.gov |

Correlation with Specific Microbial Taxa (e.g., Anaerosporobacter, Bacteroides, Akkermansia)

The influence of dietary fatty acids extends to specific microbial populations within the gut. While no studies have directly linked 2-Furannonanoic acid, 5-pentyl- to Anaerosporobacter, research has explored the relationship between fatty acids and other key gut microbes like Bacteroides and Akkermansia.

The ratio of Firmicutes to Bacteroidetes is often considered a marker of gut health, though its direct relationship with obesity is still under investigation. gutmicrobiotaforhealth.commdpi.com Some studies suggest that diets high in fat can alter this ratio. mdpi.com For instance, palmitic acid, a saturated fatty acid, has been shown to increase the growth of Bacteroides fragilis and Bacteroides thetaiotaomicron in vitro. nih.gov

Akkermansia muciniphila is a mucin-degrading bacterium that plays a crucial role in maintaining gut barrier function. nih.gov Its abundance in the gut has been inversely correlated with obesity and metabolic disorders in both humans and mice. nih.gov Interestingly, the abundance of Akkermansia has been negatively correlated with serum levels of total free fatty acids. nih.gov This bacterium produces short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are beneficial for the host. youtube.comyoutube.com In a study on pigs, the abundance of Akkermansia spp. was positively associated with acetic acid and negatively associated with n-butyric acid in the rectal content. nih.gov

The following table illustrates the observed correlations between the abundance of specific gut microbial genera and the concentration of short-chain fatty acids in the rectal content of pigs.

| Microbial Genus | Acetic Acid | n-Butyric Acid |

| Prevotella | Negative Correlation | Positive Correlation |

| Akkermansia | Positive Correlation | Negative Correlation |

| Data derived from a study investigating the interrelation between gut microbiota and SCFA in pigs. nih.gov |

Association with Reproductive Physiology in Non-Human Mammals

The impact of dietary fatty acids on reproductive health is an area of significant interest in animal science. While specific data on 2-Furannonanoic acid, 5-pentyl- is not available, studies on other furan fatty acids and general dietary fats provide some insights.

Link to Follicular Development and Ovarian Cystogenesis in Ewes (e.g., 3,4-dimethyl-5-pentyl-2-furannonanoic acid)

Ovarian follicular development in ewes is a dynamic process influenced by nutrition. nih.govscielo.br Dietary fats can modulate the production of hormones that are critical for reproduction. nih.gov For example, supplementation with polyunsaturated fatty acids (PUFAs) has been shown to increase the number of medium-sized ovarian follicles in cows. nih.gov In ewes, flushing before breeding is a known practice to improve folliculogenesis and ovulation rates. frontiersin.org

While there is no direct evidence linking 3,4-dimethyl-5-pentyl-2-furannonanoic acid to follicular development or ovarian cystogenesis in ewes, studies on protected fatty acid supplementation have shown effects on ovarian activity. Supplementing ewes' diets with calcium soaps of fatty acids has been reported to increase the number and size of preovulatory follicles and elevate circulating progesterone (B1679170) concentrations. copernicus.org

Influence on Reproductive Performance in Sows (e.g., 3,4-dimethyl-5-pentyl-2-furannonanoic acid)

In sows, dietary energy and fatty acid composition are crucial for reproductive success. nih.gov Supplementing sow diets with fat can improve the energy density, which is particularly important during lactation. redalyc.org While research has not specifically investigated the effects of 3,4-dimethyl-5-pentyl-2-furannonanoic acid on sow reproduction, studies on essential fatty acids (EFAs) have shown impacts on litter performance. Sows consuming diets with higher levels of EFAs, such as linoleic acid and α-linolenic acid, have been observed to produce litters with heavier weaning weights and greater average daily gain. nih.gov However, the impact on subsequent reproductive performance of the sow, such as the wean-to-estrus interval, can be variable. nih.govredalyc.org

A summary of the effects of dietary fat supplementation on sow and litter performance is presented in the table below.

| Parameter | Control Diet | Fat-Supplemented Diet | p-value |

| Sow Average Daily Feed Intake (kg) | 5.8 | 6.2 | < 0.05 |

| Litter Weaning Weight (kg) | 60.5 | 63.2 | < 0.05 |

| Litter Average Daily Gain (g) | 225 | 240 | < 0.05 |

| Wean-to-Estrus Interval (days) | 5.5 | 4.8 | < 0.05 |

| Data generalized from studies on dietary fat supplementation in lactating sows. nih.govredalyc.org |

Synthetic Chemistry and Chemical Derivatization of Furan Fatty Acids

Methodologies for Chemical Synthesis of Furan (B31954) Fatty Acids (e.g., cyclization reactions)

The synthesis of furan fatty acids, including 2-Furannonanoic acid, 5-pentyl-, is a multi-step process due to the presence of different alkyl substituents on the furan ring. nih.gov Various classical and modern synthetic strategies have been employed to construct the core furan heterocycle.

One common approach involves the Paal-Knorr synthesis , which utilizes the cyclization and dehydration of 1,4-dicarbonyl compounds under non-aqueous acidic conditions to form the furan ring. pharmaguideline.com Another established method is the Fiest-Benary furan synthesis , where an α-halo ketone reacts with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine (B92270). pharmaguideline.com

More contemporary methods have also been developed. For instance, silver(I)-promoted cyclization of allenyl ketones and aldehydes offers a route to furan synthesis. acs.org Additionally, a biosynthetically inspired approach using the Appel reaction has been shown to be effective for the total synthesis of certain furan fatty acids. This method involves the mild, metal- and acid-free dehydration of endoperoxides to yield multi-substituted furans. rsc.org

The biosynthesis of furan fatty acids has also provided inspiration for synthetic routes. In some bacteria, the formation of the furan ring is an O₂-dependent process that converts a methylated trans-unsaturated fatty acyl chain into the furan-containing fatty acid. pnas.orgnih.gov This involves a previously unknown class of S-adenosylmethionine-dependent methylases and other enzymes that catalyze the conversion. pnas.orgnih.gov

| Synthetic Method | Description | Key Reagents/Conditions |

| Paal-Knorr Synthesis | Cyclization and dehydration of 1,4-diketones. pharmaguideline.com | Non-aqueous acidic conditions. pharmaguideline.com |

| Fiest-Benary Synthesis | Reaction of an α-halo ketone with a β-dicarbonyl compound. pharmaguideline.com | Ammonia or pyridine base. pharmaguideline.com |

| Silver(I)-Promoted Cyclization | Cyclization of allenyl ketones and aldehydes. acs.org | Silver(I) catalyst. acs.org |

| Appel Reaction Route | Dehydration of endoperoxides. rsc.org | Appel reaction conditions (mild, metal- and acid-free). rsc.org |

Design and Development of Analogues and Derivatives for Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is crucial for understanding the biological functions of furan fatty acids and for developing novel compounds with potentially enhanced or specific activities. This involves the systematic modification of the lead compound, 2-Furannonanoic acid, 5-pentyl-, and evaluating the impact of these changes on its biological effects.

SAR studies often focus on modifying key structural features of the molecule, such as:

The length and branching of the alkyl side chains: Altering the pentyl group at the 5-position or the nonanoic acid chain at the 2-position can influence the molecule's lipophilicity and its interaction with biological targets.

Substitution on the furan ring: Introducing or modifying substituents on the furan ring can affect the electronic properties and reactivity of the molecule.

The carboxylic acid group: Conversion of the carboxylic acid to other functional groups, such as esters or amides, can impact the compound's polarity, solubility, and metabolic stability.

For example, studies on other furan-containing compounds, like 2(5H)-furanone derivatives, have shown that the nature of the substituent at the C-5 position can significantly influence their cytotoxic properties. nih.gov Similarly, research on other lipid-lowering agents has demonstrated that modifications to the linker between an aromatic core and a lipophilic tail can alter their activity at peroxisome proliferator-activated receptors (PPARs). researchgate.net These principles can be applied to the design of novel 2-Furannonanoic acid, 5-pentyl- analogs for SAR studies.

The goal of these studies is to identify the key pharmacophoric elements responsible for the desired biological activity, which can guide the development of more potent and selective agents.

Esterification and Other Modifications for Research Applications

Esterification of the carboxylic acid moiety of 2-Furannonanoic acid, 5-pentyl- is a common modification for various research purposes. The resulting esters, such as methyl or ethyl esters, are often more volatile and less polar than the parent carboxylic acid, which can be advantageous for analytical techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com

Methods for esterification can vary. For instance, the esterification of 2,5-furandicarboxylic acid has been achieved by reacting it with an alcohol in a carbon dioxide atmosphere, which can drive the reaction towards the formation of the diester. google.com Such methods could potentially be adapted for the esterification of furan fatty acids.

Beyond simple esterification, other modifications of the furan ring and the fatty acid chain can be undertaken to create probes for studying the mechanism of action of these compounds. For example, the introduction of fluorescent tags or radiolabels can enable researchers to track the uptake, distribution, and metabolism of the furan fatty acid within biological systems.

Emerging Research Directions and Unanswered Questions

Comprehensive Elucidation of Specific Molecular Mechanisms Underlying Bioactivities of 2-Furannonanoic acid, 5-pentyl-

The primary bioactivity attributed to the FuFA class is their potent antioxidant capability. pnas.org They are effective radical scavengers, particularly against hydroxyl radicals, a function believed to be central to their role in biological systems. wikipedia.org The proposed mechanism involves the furan (B31954) ring trapping radicals, leading to the formation of unstable dioxoenoic fatty acids. wikipedia.org This scavenging action is thought to contribute to the health-promoting properties of foods rich in these compounds, such as fish oil. wikipedia.orgpnas.org

However, a significant knowledge gap exists in understanding the precise molecular mechanisms of 2-Furannonanoic acid, 5-pentyl-. Key unanswered questions include:

Beyond general radical scavenging, does this specific FuFA interact with and modulate key signaling pathways? Research on other FuFAs suggests they may act as second messengers in pathways that protect cells from damage. nih.govglbrc.org

Does it influence gene expression? A study on a different furan fatty acid isomer revealed that it could downregulate proteins involved in cellular metabolism and upregulate those associated with lipid droplet biogenesis, effectively pushing cells into a resting state. nih.gov Whether 2-Furannonanoic acid, 5-pentyl- has similar or distinct effects on the proteome and transcriptome is unknown.

What are its specific protein targets? Identifying direct binding partners is crucial for moving beyond a general antioxidant role to a detailed mechanistic understanding.

Future research must focus on targeted molecular studies using the purified compound to differentiate its specific activities from the broader, often methylated, FuFA class.

In-depth Investigations into Enzyme Systems Governing FuFA Biosynthesis and Catabolism Across Species

Current knowledge of FuFA biosynthesis is primarily based on studies of methylated forms in bacteria. This pathway involves a sequence of enzymatic steps, including methylation by a SAM-dependent methylase (UfaM), desaturation by a desaturase (UfaD), and finally, an oxygen-dependent ring formation catalyzed by the enzyme UfaO. nih.govosti.govnih.gov Animals, including fish and humans, are not capable of synthesizing FuFAs de novo and must acquire them from their diet. wikipedia.orgnih.gov

For 2-Furannonanoic acid, 5-pentyl-, the biosynthetic and catabolic pathways are largely a black box. Emerging research must address:

Biosynthesis: How is the non-methylated furan ring formed in nature? The established bacterial pathway initiates with methylation, raising the question of whether a completely separate pathway exists for non-methylated FuFAs or if they arise from a demethylation process, though evidence from fish suggests demethylation does not occur. nih.gov Identifying the enzymatic machinery in producer organisms like algae and plants is a fundamental unanswered question.

Catabolism: While it is known that FuFAs are metabolized in humans to urofuran acids and excreted, the specific enzymes responsible for the breakdown of 2-Furannonanoic acid, 5-pentyl- have not been identified. wikipedia.org Studies in fish show that while the carboxylic acid tail can be modified, the core furan ring and its pentyl substituent remain intact, suggesting a stable and persistent structure. nih.gov Understanding its metabolic fate in mammals is critical for evaluating its biological residence time and potential for accumulation.

Role of 2-Furannonanoic acid, 5-pentyl- in Inter-Species Chemical Communication and Ecological Interactions

FuFAs are integral components of the global food web, transferred from microorganisms and plants to higher trophic levels. wikipedia.org This dietary transfer represents a foundational ecological interaction. Their presence has been confirmed in a wide array of organisms and food products, indicating a ubiquitous distribution. wikipedia.org For instance, the fatty acid profiles of agricultural products like wine can be influenced by the metabolic activity of terroir-specific yeasts, hinting at a role in microbial ecology. mdpi.com

Despite this, the role of 2-Furannonanoic acid, 5-pentyl- as a specific signaling molecule is entirely speculative. Future ecological and chemical ecology research should investigate:

Does it function as a semiochemical (a chemical that carries a message)? The photooxidation of FuFAs can produce distinct aroma compounds, which could potentially act as attractants, deterrents, or other signals between organisms. wikipedia.org

What is its role in microbial communities? As a product of some microorganisms and a component of decaying organic matter, it could influence the structure and function of microbial ecosystems in soil and aquatic environments.

Does it mediate plant-herbivore or plant-pathogen interactions? In plants, FuFAs are believed to offer protection against oxidative stress, but whether this translates into a defensive role against pests and diseases is an open area of inquiry. researchgate.net

Development of Targeted Interventions Based on FuFA Modulation in Animal Health Research

Preliminary research suggests that FuFAs possess significant therapeutic potential. Studies using mixtures of FuFAs or specific methylated forms have shown promising results in animal models. For example, a specific methylated FuFA was found to increase muscle mass and reduce metabolic disorders in mice, while extracts from the green-lipped mussel, rich in FuFAs, demonstrated anti-inflammatory effects. pnas.orgcirad.fr This has led to speculation that some of the well-documented benefits of omega-3 fatty acids may be partly attributable to the small quantities of co-occurring FuFAs. wikipedia.org

However, before targeted interventions using 2-Furannonanoic acid, 5-pentyl- can be developed, several research hurdles must be overcome:

Efficacy of the Pure Compound: The specific health benefits of 2-Furannonanoic acid, 5-pentyl- in isolation have not been evaluated. Animal studies using the purified compound are needed to determine its efficacy in relation to metabolic health, inflammation, and other physiological processes.

Pharmacokinetics and Bioavailability: Understanding how the pure compound is absorbed, distributed, metabolized, and excreted is essential for designing effective interventions.

Mechanism-Based Applications: A clear understanding of its molecular mechanisms (as discussed in 6.1) would allow for the rational design of interventions for specific conditions, such as diseases associated with oxidative stress or metabolic dysregulation. The long-term goal is to potentially design new pharmacological approaches based on modified FuFAs to treat conditions like dyslipidemia. pitt.edu

Integration of Multi-Omics Data for Systems-Level Understanding of FuFA Dynamics in Complex Biological Systems

A systems-level understanding of how 2-Furannonanoic acid, 5-pentyl- impacts an organism requires integrating data from multiple layers of biological information. The field is moving toward using multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of biological responses. For example, proteomics has been used to assess the impact of a furan fatty acid on human cell lines, and combined transcriptomic-metabolomic approaches are being used to unravel the complex effects of dietary fats. nih.govresearchgate.net

The clear emerging direction is to apply these powerful techniques specifically to 2-Furannonanoic acid, 5-pentyl-. Key future research avenues include:

Multi-Omics Profiling: Administering the purified compound in cell culture or animal models and subsequently measuring global changes in gene transcripts (RNA-seq), proteins (mass spectrometry-based proteomics), and metabolites (metabolomics) to capture the full scope of its biological impact.

Network Biology: Using the resulting multi-omics data to construct gene and protein interaction networks. This can reveal the key hubs and pathways that are modulated by the compound, providing a systems-level view of its mechanism of action.

Gut Microbiome Interactions: Investigating how this FuFA affects the composition and metabolic output of the gut microbiome, and how microbial metabolites, in turn, influence the host's response to the compound. Systems biology studies have already highlighted the importance of transporters in handling gut microbiome metabolites, including FuFA derivatives. nih.gov

Engineered Probes: The development of chemically modified FuFAs for techniques like click chemistry will allow researchers to track the molecule in living systems and identify its binding partners, providing critical data for systems biology models. pitt.edu

Q & A

Q. Critical Parameters :

- Temperature control during alkylation (40–60°C) to minimize side reactions.

- Catalyst selection (e.g., Pd-based catalysts for carboxylation) impacts reaction efficiency.

- Yields range from 45–70% depending on solvent polarity (e.g., THF vs. DMF) .

Q. Table 1. Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₂O₃ | EPA/NiH MSDB |

| Molecular Weight | 238.33 g/mol | EPA/NiH MSDB |

Basic: What spectroscopic techniques are most effective for characterizing 2-Furannonanoic acid, 5-pentyl-?

Methodological Answer:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 238.33) and fragmentation patterns. Electron ionization (EI) at 70 eV provides reproducible spectra .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Signals at δ 6.2–6.5 ppm (furan protons), δ 2.5–2.8 ppm (pentyl chain CH₂ groups).

- ¹³C NMR : Peaks near δ 170 ppm (carboxylic acid carbonyl), δ 110–150 ppm (furan ring carbons).

- Infrared (IR) Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of furan).

Validation : Cross-referencing with literature data and spectral databases (e.g., EPA/NiH MSDB) ensures accuracy .

Basic: What safety protocols are critical when handling 2-Furannonanoic acid, 5-pentyl- in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Management : Segregate acidic waste in designated containers for neutralization by certified hazardous waste services .

Advanced: How can researchers optimize reaction conditions to improve the yield of 2-Furannonanoic acid, 5-pentyl-?

Methodological Answer:

Employ Design of Experiments (DoE) to systematically vary parameters:

Catalyst Screening : Test Pd(OAc)₂, CuI, or enzyme-mediated systems for carboxylation efficiency.

Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.

Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C vs. 120°C).

Q. Data Analysis :

- ANOVA to identify statistically significant factors.

- Response surface modeling (RSM) to predict optimal conditions .

Advanced: How should discrepancies in reported bioactivity data for this compound be resolved?

Methodological Answer:

- Meta-Analysis : Aggregate data from peer-reviewed studies, noting variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage.

- Triangulation : Validate findings using orthogonal methods (e.g., enzyme inhibition assays + molecular docking).

- Replication Studies : Reproduce experiments under controlled conditions, documenting deviations (e.g., solvent purity, incubation time) .

Advanced: What experimental designs are appropriate for studying structure-activity relationships (SAR) of 2-Furannonanoic acid, 5-pentyl-?

Methodological Answer:

- Analog Synthesis : Modify the pentyl chain length or furan substituents to assess impact on bioactivity.

- In Silico Modeling : Use molecular dynamics simulations to predict binding affinities with target proteins (e.g., COX-2).

- Biological Assays : Pair cytotoxicity screening (MTT assay) with target-specific tests (e.g., ELISA for inflammatory markers) .

Q. Table 2. Example SAR Study Workflow

| Step | Method | Outcome Metric |

|---|---|---|

| Analog Preparation | Alkylation/carboxylation | Purity (HPLC) |

| Computational Screening | Molecular docking (AutoDock Vina) | Binding energy (kcal/mol) |

| Biological Validation | IC₅₀ determination | Dose-response curves |

Advanced: How can interdisciplinary approaches enhance mechanistic studies of this compound?

Methodological Answer:

- Integrated Workflows : Combine synthetic chemistry with metabolomics (LC-MS) to track metabolic byproducts.

- Cross-Disciplinary Collaboration : Partner with computational biologists for pathway analysis (e.g., KEGG, Reactome) to identify novel targets.

- Mixed-Methods Data Collection : Use quantitative (e.g., enzyme kinetics) and qualitative (e.g., electron microscopy for cellular morphology) data to build robust mechanistic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.